3,4-Dibromo-Mal-PEG8-acid

Description

Properties

Molecular Formula |

C23H37Br2NO12 |

|---|---|

Molecular Weight |

679.3 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C23H37Br2NO12/c24-20-21(25)23(30)26(22(20)29)2-4-32-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-31-3-1-19(27)28/h1-18H2,(H,27,28) |

InChI Key |

LDHUQDLPYALMHW-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4-Dibromo-Mal-PEG8-acid |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dibromo-Mal-PEG8-acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, properties, and applications of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional linker critical in the advancement of bioconjugation and targeted therapeutics.

Introduction

This compound is a sophisticated chemical linker that plays a pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a dibromomaleimide moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking biomolecules to therapeutic agents or molecular probes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in the drug development sector.

The dibromomaleimide group provides a highly reactive site for conjugation with thiol-containing molecules, such as cysteine residues in proteins. A key feature of this group is its ability to react with two thiol groups, enabling the bridging of disulfide bonds within a protein structure. The PEG8 spacer, a hydrophilic chain of eight ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules through standard amide bond formation chemistries.

Structure and Physicochemical Properties

The chemical structure of this compound combines three key functional components: a dibromomaleimide headgroup, a PEG8 linker, and a carboxylic acid tail.

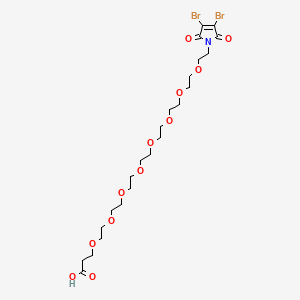

Chemical Structure:

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C23H37Br2NO12 | [1] |

| Molecular Weight | 679.35 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [3][4] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | -20°C, protect from light | [4] |

| Stability | Sensitive to high temperature and light. Dibromomaleimide moiety is prone to rapid hydrolysis in aqueous solutions. | [4] |

Reactivity and Applications

The dual functionality of this compound dictates its primary applications in bioconjugation.

Thiol-Reactive Dibromomaleimide Moiety

The dibromomaleimide group is highly electrophilic and reacts readily with nucleophilic thiol groups, primarily from cysteine residues in proteins.[6] This reaction proceeds via a sequential substitution of the two bromine atoms, allowing for two points of attachment.[6] This unique reactivity is particularly advantageous for bridging disulfide bonds, a common structural feature in antibodies and other proteins. By first reducing a disulfide bond to yield two free thiols, the dibromomaleimide linker can react with both, effectively re-bridging the protein backbone with the PEG linker.[4] This site-specific conjugation method leads to homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[7]

It is important to note that the dibromomaleimide group is susceptible to hydrolysis, which can be rapid, with reported half-lives of less than a minute in some contexts.[3] This instability in aqueous environments necessitates careful planning of reaction conditions.

Amine-Reactive Carboxylic Acid Moiety

The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. This is typically achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows for the conjugation of amine-containing molecules, such as small molecule drugs, toxins, or fluorescent probes.

Applications in PROTACs and ADCs

The heterobifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. In a PROTAC molecule, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. The PEG8 spacer provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

In the context of ADCs, the dibromomaleimide group allows for site-specific conjugation to antibodies, often by targeting interchain disulfide bonds.[7] The carboxylic acid end can then be used to attach a cytotoxic payload. The hydrophilic PEG linker can improve the solubility and pharmacokinetic profile of the resulting ADC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a small molecule drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

HPLC for reaction monitoring and purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate vessel, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DMSO. Add DIPEA (2-3 equivalents) to this solution.

-

Add the solution of the amine-containing molecule to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the product can be purified by preparative HPLC.

Caption: Workflow for amide bond formation.

Protocol for Site-Specific Antibody Conjugation via Disulfide Bridging

This protocol outlines the steps for conjugating this compound to an antibody by targeting its interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound conjugated to a payload (from protocol 4.1)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

-

Size-exclusion chromatography (SEC) columns for purification

-

SDS-PAGE and mass spectrometry for analysis

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a molar excess of TCEP (typically 2-5 equivalents per disulfide bond to be reduced).

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Conjugation:

-

Immediately add the payload-conjugated this compound (typically 5-10 molar excess over the antibody) to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The reaction should be performed in a light-protected environment.

-

-

Purification and Analysis:

-

Purify the resulting ADC from excess unconjugated linker-payload by size-exclusion chromatography.

-

Analyze the purified ADC by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Caption: Workflow for antibody-drug conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates. Its thiol-reactive dibromomaleimide group allows for site-specific conjugation and disulfide bridging, leading to more homogeneous and potentially more effective therapeutic agents like ADCs and PROTACs. The inclusion of a PEG8 spacer enhances the physicochemical properties of the final conjugate. While the reactivity and potential for hydrolysis of the dibromomaleimide moiety require careful consideration during experimental design, the protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this valuable chemical tool in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]

- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

what is 3,4-Dibromo-Mal-PEG8-acid used for

An In-depth Technical Guide to the Application of 3,4-Dibromo-Mal-PEG8-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has emerged as a pivotal tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a dibromomaleimide (DBM) moiety for thiol-reactivity and a terminal carboxylic acid for amine coupling, all connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages over traditional crosslinking agents. The DBM group enables the creation of highly stable, homogeneous conjugates by bridging disulfide bonds, while the hydrophilic PEG8 linker enhances the solubility and pharmacokinetic properties of the resulting biomolecule.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its application in ADC and PROTAC synthesis.

Core Properties and Mechanism of Action

The functionality of this compound is rooted in its two distinct reactive ends. The carboxylic acid group can be activated (e.g., with EDC/NHS) to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein or peptide.

The key feature is the dibromomaleimide (DBM) group, which undergoes a sequential nucleophilic substitution with two thiol (-SH) groups. This is particularly advantageous for conjugating to antibodies (IgG1, IgG2, IgG4), where the four interchain disulfide bonds in the hinge region can be selectively reduced to yield eight reactive cysteine residues. The DBM moiety re-bridges these pairs of cysteines, re-forming a covalent linkage that maintains the antibody's structural integrity.[1][2][3][4]

The reaction proceeds in two key stages:

-

Disulfide Bridging: The reduced thiols attack the DBM, displacing the two bromine atoms to form a dithiomaleimide conjugate. This reaction is rapid and highly efficient.[5][6]

-

Hydrolysis to Maleamic Acid: The resulting dithiomaleimide can undergo hydrolysis, particularly at a slightly basic pH (e.g., 8.5), which opens the maleimide (B117702) ring to form a highly stable dithiomaleamic acid.[6][7][8] This "locking" mechanism is crucial as it prevents the retro-Michael reactions that can lead to deconjugation and off-target effects, a known issue with traditional maleimide-thiol conjugates.[5][9]

Quantitative Data and Performance Characteristics

The use of dibromomaleimide-based linkers like this compound results in conjugates with superior homogeneity and stability. The data below, compiled from various studies on DBM linkers, highlights these advantages.

| Parameter | Value/Observation | Significance |

| Drug-to-Antibody Ratio (DAR) | Predominantly DAR = 4 | High homogeneity, which is critical for a consistent pharmacological profile. Avoids the heterogeneous mixtures (DAR 0-8) common with lysine conjugation.[5][6] |

| Conjugation Reaction Time | 5 - 20 minutes | The thiol-DBM reaction is very rapid, allowing for efficient manufacturing processes.[10][11] |

| Hydrolysis Half-Life (Post-Conjugation) | 16-19 minutes (at pH 8.5) | Accelerated hydrolysis at mild basic pH ensures a rapid conversion to the stable maleamic acid form, completing the "locking" step in about an hour.[6][12] |

| Conjugate Stability | High stability in human plasma and at physiological pH (7.4). Resistant to thiol exchange/retro-Michael reaction. | Increased in-vivo stability leads to a wider therapeutic window and reduced off-target toxicity compared to conventional maleimide linkers.[6][9] |

| Reaction pH | Thiol reaction: 6.5-7.5; Hydrolysis: >7.5 (optimally ~8.5) | The reaction conditions are mild and biocompatible. pH can be tuned to control the reaction stages.[6][13] |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug, activated via its amine group, to an antibody using this compound.

1. Antibody Disulfide Bond Reduction

-

Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.4, containing 5-10 mM EDTA to prevent re-oxidation of thiols by trace metals.[13]

-

Antibody Preparation: Exchange the antibody into the reaction buffer. The antibody concentration should typically be in the range of 1-10 mg/mL.

-

Reduction: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Add TCEP to the antibody solution to a final concentration of ~50 µM or a 5-10 fold molar excess.[14][15] Incubate at 37°C for 30-60 minutes.[14][16]

2. Conjugation Reaction

-

Linker-Payload Preparation: The payload containing a primary amine is pre-conjugated to the carboxylic acid of this compound using standard carbodiimide (B86325) chemistry (e.g., EDC, NHS).

-

Conjugation: Add the DBM-PEG8-Payload construct to the reduced antibody solution. A molar excess of 4-8 equivalents of the linker-payload per antibody is common.[10]

-

Incubation: Allow the reaction to proceed at room temperature for 20-60 minutes. The reaction is typically fast.[6]

3. Post-Conjugation Hydrolysis

-

To ensure the formation of the stable maleamic acid, adjust the pH of the reaction mixture to ~8.5.

-

Incubate for an additional hour at room temperature.[6]

4. Purification

-

Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different DAR values (DAR0, DAR2, DAR4, etc.).[17][18][19][20]

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[17]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[17]

-

The crude ADC is loaded under high salt conditions (e.g., adjusted to 0.5 M ammonium sulfate) and eluted with a decreasing salt gradient.[17]

-

-

Size-Exclusion Chromatography (SEC): SEC is used for buffer exchange into a formulation buffer and to remove any high molecular weight aggregates.

5. Characterization

-

HIC Analysis: Analytical HIC is used to determine the average DAR and the distribution of different drug-loaded species.[21]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information to confirm the identity of the conjugate and the DAR distribution.[7][10][22][23]

Protocol 2: PROTAC Synthesis

The bifunctional nature of this compound allows for the sequential synthesis of PROTACs. The strategy depends on the available functional groups on the target protein (POI) ligand and the E3 ligase ligand.

1. First Ligand Attachment (Amide Coupling)

-

Dissolve the ligand containing a primary amine (e.g., POI ligand) and this compound (1.1 equivalents) in an anhydrous solvent like DMF.

-

Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).[24]

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the resulting DBM-PEG8-Ligand1 intermediate by preparative HPLC.

2. Second Ligand Attachment (Thiol Reaction)

-

Dissolve the purified intermediate and the second ligand containing a thiol group (e.g., E3 Ligase Ligand, 1.0 equivalent) in a suitable buffer (pH 6.5-7.5).

-

Stir at room temperature for 1-2 hours. Note that the DBM can react with one or two thiol groups. If the ligand has only one thiol, the second bromine will likely be hydrolyzed or react with a quenching agent.

-

Quench the reaction with a thiol-containing reagent like N-acetylcysteine if necessary.

3. Final Purification and Characterization

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the structure and purity by NMR and High-Resolution Mass Spectrometry (HRMS).

Application in Therapeutics: Mechanism of Action of an ADC

ADCs constructed with stable linkers like this compound leverage the specificity of the antibody to deliver a potent cytotoxic payload directly to cancer cells.

The process involves:

-

Binding: The ADC circulates in the bloodstream and the antibody portion selectively binds to a specific antigen on the surface of a tumor cell.

-

Internalization: The cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[25]

-

Trafficking: The complex is trafficked within the cell inside an endosome.

-

Degradation: The endosome fuses with a lysosome. The low pH and enzymatic environment of the lysosome lead to the degradation of the antibody.[25]

-

Payload Release: The degradation of the antibody releases the cytotoxic payload, which was attached via the linker, into the cytoplasm.

-

Action: The free payload engages its intracellular target (e.g., disrupting microtubule assembly or damaging DNA), leading to cell cycle arrest.

-

Apoptosis: The potent cytotoxic effect of the payload induces programmed cell death (apoptosis) in the cancer cell.

Conclusion

This compound is a highly effective and versatile crosslinking reagent for the construction of advanced bioconjugates. Its ability to facilitate stable, site-specific disulfide bridging makes it a superior alternative to traditional maleimide linkers, particularly for the development of homogeneous and robust ADCs. The detailed protocols and quantitative data provided in this guide demonstrate its practical utility for researchers and drug development professionals aiming to create next-generation targeted therapeutics with improved safety and efficacy profiles.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates [nature.shu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. dynamic-biosensors.com [dynamic-biosensors.com]

- 15. Disulfide reduction using TCEP reaction [biosyn.com]

- 16. benchchem.com [benchchem.com]

- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 18. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lcms.cz [lcms.cz]

- 23. agilent.com [agilent.com]

- 24. benchchem.com [benchchem.com]

- 25. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG8-acid: Mechanism and Application in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,4-Dibromo-Mal-PEG8-acid is not a therapeutic agent with a direct pharmacological mechanism of action, but rather a critical chemical tool used in modern drug discovery. It is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its "mechanism of action" lies in its specific chemical reactivity, which allows it to covalently connect two distinct molecules: a ligand that binds to a target protein (Protein of Interest, POI) and a ligand that recruits an E3 ubiquitin ligase. This guide details the chemical mechanisms of its reactive groups, its role in the broader context of the PROTAC mechanism, and provides generalized protocols for its application.

Core Chemical Moieties and Reaction Mechanisms

The functionality of this compound is defined by its three key components: a dibromomaleimide group, a terminal carboxylic acid, and a polyethylene (B3416737) glycol (PEG) spacer.

The Dibromomaleimide Group: A Thiol-Reactive Handle

The dibromomaleimide moiety is an electrophilic group that exhibits high reactivity and selectivity towards nucleophilic thiol groups, such as those found in the cysteine residues of proteins or in thiol-modified small molecules.[1][2] The reaction proceeds via a sequential Michael addition-elimination mechanism. The presence of two bromine atoms allows for two points of substitution, enabling stable, covalent cross-linking or dual conjugation.[3][4]

-

Single Thiol Conjugation: The first thiol attacks one of the bromine-substituted carbons on the maleimide (B117702) ring, leading to the elimination of a bromide ion and the formation of a stable monothioether-substituted maleimide.

-

Dual Thiol Conjugation: A second thiol can then react with the remaining bromo-substituted carbon, resulting in a dithioether linkage. This is particularly useful for bridging two cysteine residues, for example, after the reduction of a disulfide bond in an antibody.[1][3]

The Carboxylic Acid Group: An Amine-Reactive Handle

The terminal carboxylic acid (-COOH) provides a versatile point of attachment for molecules containing a primary amine (-NH2). To form a stable amide bond, the carboxylic acid must first be "activated" using coupling reagents. Common reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or uronium salts like HATU.[5][6] The process involves the formation of a highly reactive ester intermediate, which is then readily attacked by the amine nucleophile to form the amide linkage.[7][8]

The PEG8 Linker

The core of the molecule is an 8-unit polyethylene glycol (PEG) chain. This hydrophilic spacer serves several crucial functions:

-

Solubility: It significantly increases the aqueous solubility of the final PROTAC molecule.

-

Spatial Orientation: It provides the necessary length and flexibility to allow the two connected ligands to simultaneously bind their respective protein targets (the POI and the E3 ligase), enabling the formation of a productive ternary complex. The length of the linker is a critical parameter that must be optimized for each specific PROTAC system.

Application in PROTAC-Mediated Protein Degradation

PROTACs are a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[9][10]

The PROTAC Mechanism of Action

A PROTAC molecule, synthesized using a linker like this compound, acts as a bridge. Its mechanism is catalytic and can be broken down into the following steps:[11][12]

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase enzyme, forming a POI-PROTAC-E3 ligase ternary complex.

-

Ubiquitination: By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-ubiquitin conjugate to the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged POI into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released after ubiquitination, allowing it to engage another POI and E3 ligase, thus acting catalytically.[9]

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C23H37Br2NO12 |

| Molecular Weight | 679.35 g/mol |

| Appearance | Liquid or Solid |

| Purity | Typically ≥95% |

| Reactive Group 1 | 3,4-Dibromomaleimide (Thiol-reactive) |

| Reactive Group 2 | Carboxylic Acid (Amine-reactive) |

| Linker Type | Hydrophilic PEG8 |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions, concentrations, and reaction times for their specific molecules of interest.

General Protocol for Two-Step PROTAC Synthesis

This protocol assumes the E3 ligase ligand contains a reactive amine and the target protein ligand contains a reactive thiol.

Step A: Amide Coupling to E3 Ligase Ligand

-

Dissolution: Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Workup & Purification: Upon completion, quench the reaction (e.g., with water) and extract the product. Purify the resulting intermediate (Ligand-Linker) using flash column chromatography or preparative HPLC.

Step B: Thiol Conjugation to Target Protein Ligand

-

Dissolution: Dissolve the purified Ligand-Linker intermediate (1.0 eq) and the thiol-containing target protein ligand (1.0-1.2 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5, which may contain an organic co-solvent like DMSO to aid solubility).[13]

-

Reaction: Stir the mixture at room temperature or 4°C for 2-24 hours. Protect the reaction from light. Monitor the formation of the final PROTAC product by LC-MS.

-

Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity compound for biological evaluation.

General Protocol for Assessing Protein Degradation via Western Blot

This protocol outlines the essential steps to determine the efficacy of a newly synthesized PROTAC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. growingscience.com [growingscience.com]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

The Role of the Dibromomaleimide Group in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibromomaleimide (DBM) group has emerged as a powerful and versatile tool in the field of bioconjugation, offering a unique combination of reactivity, specificity, and the ability to form stable linkages to biomolecules. This technical guide provides an in-depth exploration of the core principles and applications of dibromomaleimide chemistry, with a focus on its utility in creating well-defined and robust bioconjugates for research, diagnostics, and therapeutic development.

Core Principles of Dibromomaleimide Bioconjugation

Dibromomaleimides are highly reactive Michael acceptors that exhibit exceptional specificity towards thiol groups, primarily found in the side chains of cysteine residues in proteins and peptides.[1][2] Unlike traditional maleimides which form a single thioether bond, the two bromine atoms on the maleimide (B117702) ring of DBMs act as leaving groups, allowing for the formation of two thioether bonds with two proximal thiols.[2] This unique reactivity makes DBMs particularly well-suited for bridging disulfide bonds that have been reduced to their constituent thiols.[3][4]

The primary reaction involves a rapid substitution of the two bromine atoms by two thiol groups, forming a dithiomaleimide adduct.[1][5] This initial conjugate can then undergo a crucial hydrolysis step, where the maleimide ring opens to form a highly stable maleamic acid.[1][2] This "locking" mechanism is a key advantage of DBM chemistry, as it prevents the retro-Michael reaction that can lead to the deconjugation of traditional maleimide-based bioconjugates, especially in the presence of endogenous thiols like glutathione.[1][5]

Reaction Mechanism and Stabilization

The bioconjugation process with dibromomaleimides can be summarized in a two-step sequence:

-

Thiol Addition: Two thiol groups, typically from the reduction of a disulfide bond, react with the dibromomaleimide in a rapid substitution reaction, displacing the two bromine atoms to form a dithiomaleimide bridge.[1][4]

-

Hydrolysis and Stabilization: The resulting dithiomaleimide conjugate undergoes hydrolysis under mild basic conditions to form a stable maleamic acid.[2][4] This ring-opening step is critical for the long-term stability of the conjugate in biological environments.[1][6]

Quantitative Data on Dibromomaleimide Reactions

The efficiency and stability of dibromomaleimide bioconjugations have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Reaction Kinetics and Conditions

| Parameter | Value | Biomolecule | Conditions | Reference(s) |

| Conjugation Time | < 1 min - 20 min | Antibodies, Peptides | pH 6.2 - 8.5 | [2][4][5][7] |

| Hydrolysis Time (to stable maleamic acid) | ~1 hour | Antibody-DBM conjugate (with C-2 linker) | pH 8.5 | [2][3] |

| Hydrolysis Half-life (DBM reagent) | < 1 minute (for C-2 linker) | DBM reagent | pH 8.0 | [2][8] |

| Hydrolysis Half-life (Dithiomaleimide conjugate) | 16-19 minutes (for C-2 and aryl linkers) | Antibody-DBM conjugate | pH 8.5 | [2] |

| Radiolabeling Yield | >98% | Trastuzumab-DBM conjugate | Room temperature, 5-10 min | [1][6] |

Table 2: Stability of Dibromomaleimide Conjugates

| Conjugate | Condition | Stability | Reference(s) |

| Maleamic Acid Antibody Conjugate | pH 7.4 (10 days) | Complete stability | [2] |

| Maleamic Acid Antibody Conjugate | pH 5.5 (24 hours) | Stable (slight cleavage with N-aryl linker) | [2] |

| Radiolabeled Antibody Conjugate | Human serum (2 days) | >99% intact | [1][6] |

| Radiolabeled Antibody Conjugate | Human serum (7 days) | >99% intact | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving dibromomaleimide bioconjugation.

General Protocol for Antibody Disulfide Bridging

This protocol describes the site-selective conjugation of a dibromomaleimide-functionalized payload to an antibody via disulfide bridging.

Materials:

-

Antibody (e.g., Trastuzumab)

-

Dibromomaleimide (DBM)-functionalized payload

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, pH 8.5

-

Quenching solution (e.g., N-ethylmaleimide)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in BBS buffer to a final concentration of 1-5 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Hydrolysis:

-

Allow the reaction to proceed for an additional 1-2 hours at room temperature in the same buffer (pH 8.5) to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[2]

-

-

Quenching (Optional):

-

To quench any unreacted thiols, add a 2-fold molar excess of N-ethylmaleimide relative to the initial TCEP concentration.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.

-

-

Characterization:

Protocol for Peptide Disulfide Bridging

This protocol outlines the procedure for bridging a disulfide bond in a peptide, such as somatostatin.[10][11]

Materials:

-

Peptide containing a disulfide bond (e.g., Somatostatin)

-

Dibromomaleimide

-

TCEP solution

-

Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (B52724) and 2.5% DMF

-

LC-MS system for analysis

Procedure:

-

Peptide Solubilization and Reduction:

-

Dissolve the lyophilized peptide in the reaction buffer to a concentration of approximately 0.25 mg/mL (e.g., 152.6 µM for somatostatin).[10]

-

Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[10]

-

Confirm complete reduction by LC-MS analysis.

-

-

Conjugation:

-

Analysis:

-

Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the conjugate will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms.[10]

-

Synthesis of N-Functionalized Dibromomaleimides

For many applications, it is necessary to synthesize dibromomaleimides functionalized with a linker or payload. A common and mild synthetic route is described below.

General Synthesis via N-Methoxycarbonyl Activation

This method avoids the harsh conditions of traditional syntheses that involve refluxing in acetic acid.[12]

Procedure:

-

Activation of Dibromomaleimide:

-

Treat dibromomaleimide with methyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM) to form the N-methoxycarbonyl activated species.[12]

-

-

Coupling with Amine:

-

React the activated dibromomaleimide with the desired amine-containing linker or payload. This reaction typically proceeds under mild conditions (e.g., room temperature).[12]

-

An alternative coupling strategy for attaching carboxylic acid-containing linkers to an amine-functionalized DBM core involves the use of a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[2][6]

Applications in Drug Development and Research

The unique properties of dibromomaleimides have led to their widespread adoption in various bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): DBMs are extensively used to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR=4 by targeting the four interchain disulfide bonds in IgG1 antibodies.[2][7] The resulting ADCs exhibit improved stability and pharmacological properties.

-

Peptide and Protein Modification: DBMs are used to modify peptides and proteins for various purposes, including the introduction of fluorescent labels, PEGylation to extend half-life, and the creation of protein-protein conjugates.[4][10][13]

-

Radiolabeling: DBM-functionalized chelators are employed for the site-specific attachment of radioisotopes to antibodies for applications in positron emission tomography (PET) imaging.[1][6] The high stability of the resulting radiolabeled antibodies is crucial for accurate in vivo imaging.[6]

-

Fluorescent Probes: The conjugation of fluorophores to biomolecules via DBM linkers enables the creation of probes for cellular imaging and tracking.[10][14]

Conclusion

Dibromomaleimide chemistry offers a robust and reliable platform for the site-selective modification of biomolecules. Its ability to form stable, bridged linkages to reduced disulfide bonds, coupled with the "locking" mechanism provided by hydrolysis, addresses the stability limitations of traditional maleimide-based bioconjugation. The mild reaction conditions and high efficiency make DBMs an invaluable tool for researchers and drug developers in the creation of next-generation bioconjugates with enhanced homogeneity and in vivo performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]

The Role of PEG8 Linkers in Enhancing Solubility and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in modern drug development for improving the physicochemical and pharmacokinetic properties of biotherapeutics. Among the various lengths of PEG linkers utilized, the eight-unit ethylene (B1197577) glycol chain (PEG8) has emerged as a particularly valuable tool. This technical guide provides an in-depth analysis of the function of PEG8 linkers in enhancing the solubility and stability of conjugated molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes.

Enhancing Solubility through Hydrophilicity

The primary mechanism by which PEG8 linkers enhance solubility is by imparting a hydrophilic character to the conjugated molecule.[1] Many potent therapeutic agents, particularly small molecules and certain peptides, are hydrophobic and thus exhibit poor solubility in aqueous environments, which can severely limit their bioavailability and clinical utility.[2]

A PEG8 linker consists of repeating ethylene glycol units, which are highly hydrophilic due to the presence of ether oxygen atoms that can form hydrogen bonds with water molecules. When a hydrophobic molecule is conjugated with a PEG8 linker, the PEG chain effectively creates a hydrophilic shell around the molecule, increasing its affinity for aqueous solutions and thereby enhancing its solubility.[2][] This "shielding" effect is crucial for preventing the aggregation of hydrophobic drug payloads, especially in the context of antibody-drug conjugates (ADCs) where multiple drug molecules are attached to a single antibody.[2]

Quantitative Impact on Solubility

The inclusion of a PEG8 linker can lead to a significant, quantifiable increase in the solubility of a conjugated molecule. The following table summarizes representative data on the impact of PEGylation on solubility.

| Molecule Type | Linker Modification | Fold Increase in Solubility | Reference |

| Antibody-Drug Conjugate (ADC) | Replacement of a non-PEG linker with Mal-PEG8-COOH | 10-fold | [4] |

| Small Molecule (Camptothecin) | Conjugation with a multi-armed PEG system | Enables sufficient solubility for conjugation of multiple molecules | [5] |

| Poorly Soluble Drug (Loratadine) | Solid dispersion with a natural gum polymer | 51-fold (illustrative of solubility enhancement principles) | [6] |

Improving Stability and Pharmacokinetics

Beyond enhancing solubility, PEG8 linkers play a critical role in improving the stability of conjugated molecules through several mechanisms. This enhanced stability often translates to an improved pharmacokinetic profile, including a longer plasma half-life.[1]

The flexible and hydrophilic nature of the PEG8 chain creates a hydrodynamic shield around the conjugated molecule. This steric hindrance can protect the molecule from proteolytic degradation by enzymes, a common challenge for protein and peptide therapeutics.[7] By reducing the accessibility of proteases to the protein backbone, PEGylation can significantly extend the molecule's circulation time in the body.[2]

Furthermore, the increased hydrodynamic radius of a PEGylated molecule can reduce its renal clearance rate, contributing to a longer plasma half-life.[1] In the context of ADCs, the use of hydrophilic linkers like PEG8 can prevent aggregation, which is a major concern for the stability and safety of these complex biotherapeutics.[8]

Quantitative Impact on Stability

The stabilizing effect of PEG8 linkers can be observed through various metrics, including reduction in aggregation and extension of plasma half-life.

| Molecule Type | Linker | Key Stability Finding | Reference |

| Antibody-Drug Conjugate (ADC) | Mal-PEG8-COOH | 6-fold reduction in aggregation after seven days in serum | [4] |

| Antibody-Drug Conjugate (ADC) | PEG8 | Better pharmacokinetic profile compared to PEG4 and non-PEGylated ADCs | [9] |

| Affibody-Drug Conjugate | 4 kDa and 10 kDa PEG | 2.5-fold and 11.2-fold half-life extension, respectively | [10] |

| alpha-1 antitrypsin | 2-armed 40 kDa PEG | Greatly improved proteolytic resistance | [7] |

Visualizing the Function and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dibromo-Mal-PEG8-acid as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG8-acid, a commercially available linker with potential applications in the development of covalent PROTACs.

Core Concepts of this compound as a PROTAC Linker

This compound is a bifunctional molecule featuring a dibromomaleimide group and a carboxylic acid, connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts specific functionalities relevant to PROTAC design:

-

Dibromomaleimide Moiety: This group acts as a cysteine-reactive warhead. The two bromine atoms on the maleimide (B117702) ring are susceptible to nucleophilic attack by the thiol group of cysteine residues on a target protein. This reaction can form a stable, covalent bond, leading to the irreversible binding of the PROTAC to its target. This is a key feature for designing covalent PROTACs, which can offer advantages in terms of potency and duration of action.

-

PEG8 Linker: The polyethylene glycol chain serves as a flexible and hydrophilic spacer. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can improve the solubility of the overall PROTAC molecule, a common challenge in PROTAC development.

-

Carboxylic Acid Terminus: The terminal carboxylic acid provides a convenient handle for conjugation to an E3 ligase ligand. Standard amide coupling chemistries can be employed to attach the linker to an amine-containing E3 ligase ligand, such as derivatives of thalidomide (B1683933) (for Cereblon) or VHL ligands.

Physicochemical Properties

| Property | Description |

| Molecular Formula | C23H37Br2NO12 |

| Molecular Weight | 679.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Reactivity | The dibromomaleimide group reacts with thiols (cysteine). The carboxylic acid reacts with amines. |

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC utilizing a this compound linker to target a protein for degradation is depicted below. This covalent mechanism of action can lead to sustained target engagement and degradation.

Caption: Mechanism of action for a covalent PROTAC.

Experimental Protocols

While specific protocols for a PROTAC using this compound are not available, the following are generalized methodologies for the synthesis and evaluation of such a molecule.

Protocol 1: Synthesis of a Covalent PROTAC

This protocol outlines a general two-step synthesis for conjugating the this compound linker to a target protein ligand and an E3 ligase ligand.

Step 1: Amide Coupling of Linker to E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Conjugation to the Target Protein Ligand

This step assumes the target protein ligand has a suitable nucleophile for reaction with the dibromomaleimide. For cysteine-reactive PROTACs, this would be a thiol group.

-

Dissolve the purified linker-E3 ligase ligand conjugate and the thiol-containing target protein ligand (1.0 equivalent) in a suitable solvent (e.g., a mixture of DMSO and aqueous buffer at pH 7.4).

-

Stir the reaction at room temperature, monitoring progress by LC-MS. The reaction time can vary from 1 to 24 hours.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining compared to the vehicle control.

Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 1-4 hours) to allow ubiquitinated protein to accumulate. Lyse the cells as described above.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

-

Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described above, but probe the membrane with an antibody against ubiquitin.

-

A smear of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

-

Data Presentation

As no specific data for PROTACs using this compound is available, the following table presents hypothetical data to illustrate how quantitative results for a covalent PROTAC might be presented.

| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |

| CovalentPROTAC-1 | Protein X | Cereblon | This compound | 5.2 | 95 |

| CovalentPROTAC-2 | Protein Y | VHL | This compound | 12.8 | 92 |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PROTAC.

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound represents a promising linker for the development of covalent PROTACs. Its dibromomaleimide moiety allows for the targeting of cysteine residues on proteins of interest, potentially leading to highly potent and durable protein degradation. The PEG8 chain provides the necessary spacing and hydrophilicity to facilitate the formation of a productive ternary complex. While specific examples of its application are yet to be widely published, the general principles of covalent PROTAC design and evaluation outlined in this guide provide a solid framework for researchers to explore the potential of this and similar linkers in their drug discovery efforts. Further research is warranted to fully characterize the performance of PROTACs incorporating this linker and to understand the nuances of its application in targeting specific proteins and signaling pathways.

The Architect's Toolkit: An In-Depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological chemistry and therapeutic development, the ability to specifically and covalently link distinct molecular entities is paramount. Heterobifunctional crosslinkers serve as the molecular architects' essential toolkit, enabling the precise construction of complex bioconjugates. These reagents, possessing two different reactive moieties, allow for controlled, sequential reactions that are fundamental to a myriad of applications, from elucidating protein-protein interactions to designing next-generation targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their chemical diversity, and their practical applications. We will delve into the quantitative properties of common crosslinkers, provide detailed experimental protocols for their use, and visualize key mechanisms and workflows to empower researchers in their scientific endeavors.

Core Principles and Advantages

Heterobifunctional crosslinkers are distinguished by their possession of two different reactive groups at either end of a spacer arm.[1] This design allows for a two-step conjugation strategy, which significantly minimizes the undesirable formation of homodimers and polymers that can occur with homobifunctional crosslinkers (reagents with two identical reactive groups).[2][3] The sequential nature of the reaction allows for the specific and controlled linkage of two different molecules, for example, a protein and a small molecule drug.[4]

The general workflow involves reacting the first, more labile reactive group of the crosslinker with the first molecule.[2] After purification to remove excess crosslinker, the modified first molecule is then introduced to the second molecule, which reacts with the second, more stable reactive group of the crosslinker.[2]

A Comparative Overview of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment and depends on several factors, including the functional groups available on the molecules to be linked, the desired distance between the molecules (determined by the spacer arm length), and the required solubility and cleavability of the linker. The following table summarizes the properties of a selection of commonly used heterobifunctional crosslinkers.

| Crosslinker | Abbreviation | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS-ester (Amine) | Maleimide (B117702) (Sulfhydryl) | 8.3 | 334.32 | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 436.37 | No | Yes |

| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.9 | 314.25 | No | No |

| N-γ-Maleimidobutyryloxy-succinimide ester | GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.8 | 280.23 | No | No |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | 308.29 | No | No |

| N-Succinimidyl(4-iodoacetyl)aminobenzoate | SIAB | NHS-ester (Amine) | Iodoacetyl (Sulfhydryl) | 10.6 | 402.14 | No | No |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | NHS-ester (Amine) | Photoreactive Aryl Azide | 8.0 | 276.21 | No | No |

| ρ-Azidobenzoyl Hydrazide | ABH | Hydrazide (Carbonyl) | Photoreactive Aryl Azide | 11.9 | 177.19 | No | No |

| N-(ρ-Maleimidophenyl) isocyanate | PMPI | Isocyanate (Hydroxyl) | Maleimide (Sulfhydryl) | 8.7 | 214.18 | No | No |

Visualizing the Mechanism: The NHS-Maleimide Reaction

The most common class of heterobifunctional crosslinkers utilize an N-hydroxysuccinimide (NHS) ester and a maleimide group to link molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) and sulfhydryl groups (e.g., cysteine residues), respectively.[5][6] The following diagram illustrates the two-step reaction mechanism.

References

- 1. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cyanagen.com [cyanagen.com]

- 4. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG8-acid for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG8-acid, a heterobifunctional linker critical to the advancement of antibody-drug conjugate (ADC) technology. We will delve into its core functionalities, synthesis protocols, and the significant advantages it offers in creating next-generation targeted therapeutics.

Introduction to this compound in ADC Development

Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker molecule, which connects these two components, is a pivotal element that dictates the ADC's stability, pharmacokinetics, and efficacy.

This compound is a state-of-the-art linker that addresses several challenges in ADC development. It is comprised of three key functional units:

-

A 3,4-Dibromomaleimide Group: This moiety serves as a thiol-reactive handle for site-specific conjugation to the antibody. It reacts with the sulfhydryl groups of cysteine residues, which are typically made available by the reduction of interchain disulfide bonds in the antibody's hinge region. The bifunctional nature of the dibromomaleimide allows for the re-bridging of these disulfide bonds, resulting in a more homogeneous and stable ADC.[1][2]

-

A Carboxylic Acid Group: This terminal functional group provides a reactive site for the attachment of a cytotoxic payload. The carboxylic acid can be activated to form a stable amide bond with an amine-containing drug molecule.[3][4]

-

A Polyethylene Glycol (PEG8) Spacer: This hydrophilic eight-unit PEG chain enhances the overall properties of the resulting ADC. PEGylation is known to improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] The PEG8 spacer provides a balance between these benefits and the overall size of the linker.

The strategic combination of these components in this compound allows for the production of ADCs with a precisely controlled drug-to-antibody ratio (DAR), improved homogeneity, and enhanced stability compared to conventional linkers.

Mechanism of Action and Advantages

The primary mechanism of this compound in ADC synthesis is the site-specific conjugation to cysteine residues. The process begins with the partial reduction of the antibody's interchain disulfide bonds, which exposes free thiol groups. The dibromomaleimide moiety of the linker then reacts with two of these thiol groups, forming a stable thioether linkage that re-bridges the original disulfide bond. This "disulfide re-bridging" strategy is a key advantage, as it leads to the formation of ADCs with a more defined and homogeneous structure, typically achieving a DAR of 4.[1]

The use of this compound offers several advantages over traditional maleimide-based linkers:

-

Enhanced Homogeneity: By re-bridging disulfide bonds, this linker produces ADCs with a predominant DAR of 4, in contrast to the heterogeneous mixtures (DAR 0-8) often obtained with conventional maleimide (B117702) chemistry.[1]

-

Improved Stability: The resulting thioether bonds are more stable than the thiosuccinimide linkage formed with traditional maleimides, which can be prone to retro-Michael reactions and premature drug release.[1]

-

Favorable Pharmacokinetics: The hydrophilic PEG8 spacer helps to mitigate the hydrophobicity of the payload, reducing the likelihood of aggregation and leading to improved pharmacokinetic properties, including a longer plasma half-life.

-

Reduced Aggregation: The PEG spacer increases the overall hydrophilicity of the ADC, which can prevent the formation of aggregates that can lead to immunogenicity and reduced efficacy.

The general workflow for synthesizing an ADC using this compound is depicted in the following diagram:

Caption: General workflow for ADC synthesis.

Data Presentation

The following tables summarize key quantitative data for ADCs synthesized using dibromomaleimide and PEGylated linkers. While specific data for the this compound linker is limited in publicly available literature, the presented data from analogous linkers provides a strong indication of expected performance.

Table 1: Physicochemical Properties of ADCs

| Property | Non-PEGylated Dibromomaleimide ADC | PEGylated Dibromomaleimide ADC (e.g., with PEG8) |

| Drug-to-Antibody Ratio (DAR) | ~4 (High Homogeneity) | ~4 (High Homogeneity) |

| Aggregation | Higher propensity, especially with hydrophobic payloads | Reduced aggregation |

| Solubility | Lower, dependent on payload hydrophobicity | Increased |

Table 2: Pharmacokinetic Parameters of a Dibromomaleimide-Linked ADC

| Parameter | Value |

| Half-life (t1/2) in rats | Approximately 7 days |

| Data derived from studies with a dibromomaleimide-MMAF ADC. |

Table 3: In Vitro Cytotoxicity of a Representative PEGylated ADC

| Cell Line | Target Antigen | IC50 (nM) |

| HER2+ Cell Line | HER2 | In the nanomolar range |

| Data is representative of a Trastuzumab ADC with a cleavable PEG8 linker and MMAE payload. |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and characterization of an ADC using a this compound linker.

Synthesis of the Drug-Linker Moiety

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing payload.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

-

In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF or DCM.

-

Add the payload solution to the activated linker solution.

-

Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting drug-linker conjugate by reverse-phase HPLC.

Antibody Reduction and ADC Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the pre-formed drug-linker moiety.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Drug-linker conjugate from section 4.1

-

Phosphate-buffered saline (PBS)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Cool the reduced antibody solution to room temperature.

-

Dissolve the drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add a 5-fold molar excess of the drug-linker solution to the reduced antibody solution.

-

Allow the conjugation reaction to proceed at room temperature for 1-2 hours.

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the resulting ADC using a SEC column equilibrated with PBS to remove unreacted drug-linker and other small molecules.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). HIC separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR from the peak areas. LC-MS provides the mass of the different ADC species, from which the DAR can be precisely calculated.

Aggregation Analysis:

Size-Exclusion Chromatography (SEC) is used to assess the level of aggregation in the final ADC product. The percentage of high molecular weight species (aggregates) is determined by analyzing the chromatogram.

In Vitro Cytotoxicity Assay:

The potency of the ADC is evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo). Target-expressing cancer cells are incubated with serial dilutions of the ADC, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The primary role of the this compound linker is to ensure the stable and specific delivery of the cytotoxic payload to the target cancer cell. The subsequent biological effects are dictated by the mechanism of action of the payload. The following diagram illustrates the general mechanism of action for an ADC.

Caption: General mechanism of action for an ADC.

This guide provides a foundational understanding of this compound and its application in the synthesis of advanced antibody-drug conjugates. For further details on specific applications and troubleshooting, consulting the primary literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity of 3,4-Dibromo-Mal-PEG8-acid with Thiols

This technical guide provides a comprehensive overview of the chemical reactivity of this compound with thiol-containing molecules. This heterobifunctional crosslinker is of significant interest in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Core Chemical Structure and Functionality

This compound is a molecule comprised of three distinct functional components:

-

A 3,4-dibromomaleimide group: This moiety serves as the primary reactive site for thiol-containing molecules. The two bromine atoms are excellent leaving groups, facilitating sequential substitution by nucleophilic thiols.

-

A Polyethylene Glycol (PEG) spacer (PEG8): This hydrophilic chain of eight ethylene (B1197577) glycol units enhances the aqueous solubility of both the linker and the resulting bioconjugate. The PEG spacer can also contribute to reduced immunogenicity and improved pharmacokinetics of the final product.

-

A terminal carboxylic acid: This functional group provides a second, orthogonal site for conjugation. It can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction with Thiols: Mechanism and High Selectivity

The principal reaction between this compound and thiols follows a nucleophilic substitution pathway. The electron-withdrawing character of the maleimide (B117702) ring renders the carbon-bromine bonds susceptible to attack by a thiolate anion (R-S⁻).

The reaction proceeds in a stepwise manner:

-

First Thiol Addition: A thiol molecule attacks one of the bromine-substituted carbons on the maleimide ring, displacing the first bromide ion and forming a monobromo-monothio-maleimide intermediate.

-

Second Thiol Addition: A second thiol molecule then reacts with the remaining carbon-bromine bond, leading to the displacement of the second bromide ion and the formation of a dithio-maleimide adduct.[1]

This reaction demonstrates high selectivity for thiol groups, particularly within a pH range of 6.5 to 7.5.[2]

Key Factors Influencing the Conjugation Reaction

The efficiency and rate of the thiol conjugation reaction can be modulated by several experimental parameters:

-

pH: The reaction rate is significantly influenced by the pH of the medium. More basic conditions favor the deprotonation of thiols to the more nucleophilic thiolate form, thereby accelerating the reaction. However, at pH values exceeding 7.5, the maleimide ring becomes more prone to hydrolysis and potential side reactions with primary amines.[3]

-

Solvent: Aqueous buffers are the standard medium for these reactions. For reactants with limited aqueous solubility, organic co-solvents such as DMSO or DMF can be incorporated.

-

Temperature: The conjugation typically proceeds efficiently at ambient temperature or at 4°C, the latter being preferable for sensitive proteins to minimize degradation.[2][4]

-

Stoichiometry: The molar ratio of the this compound linker to the thiol-containing molecule is a critical parameter that can be adjusted to control the degree of conjugation and the final product distribution.

Conjugate Stability and Hydrolysis

The initially formed dithio-maleimide adduct can undergo hydrolysis of the maleimide ring to yield a highly stable dithiomaleamic acid.[5] This ring-opening is often a desired outcome as it effectively "locks" the conjugate, rendering it resistant to retro-Michael reactions and exchange with other thiols, such as the abundant intracellular antioxidant glutathione.[5][6] The rate of this stabilizing hydrolysis can be enhanced by performing the reaction at a slightly basic pH, for instance, pH 8.5.[7]

Reversibility and Cleavage of the Conjugate

While the hydrolyzed dithiomaleamic acid form is highly stable, the dithio-maleimide linkage prior to hydrolysis can be cleaved under reducing conditions. This can be achieved by introducing an excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8] This characteristic allows for the potential design of bioconjugates that can release their payload in the reducing environment of the cell cytoplasm.[9]

Quantitative Reaction Parameters

| Parameter | Value/Range |

| Reaction Time | Minutes to a few hours[2][10] |

| Optimal pH Range | 6.5 - 8.5[2][7] |

| Reaction Temperature | 4°C to 37°C[2][4] |

| Hydrolysis Half-life of Dithiomaleimide | Dependent on pH and substituents (minutes to hours)[11][12] |

| Stability of Hydrolyzed Adduct | High; resistant to thiol exchange[5][6] |

Experimental Protocols

Protocol 1: Conjugation to a Cysteine-Containing Peptide

Materials:

-

Cysteine-containing peptide

-

This compound

-

Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Reducing agent (e.g., TCEP)

-

Organic co-solvent (e.g., DMSO or DMF), if required

-

Quenching reagent (e.g., L-cysteine)

-

Analytical instrumentation (e.g., LC-MS, HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the phosphate buffer. If the peptide contains disulfide bonds, add a 1.1 to 2-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure complete reduction.

-

Linker Preparation: Dissolve the this compound in a minimal volume of DMSO or DMF before diluting with the reaction buffer.

-